N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide
Description
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a small-molecule organic compound featuring a thiazole core substituted with a 4-tert-butylphenyl group at the 4-position and a 5-chloro-2-nitrobenzamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-20(2,3)13-6-4-12(5-7-13)16-11-28-19(22-16)23-18(25)15-10-14(21)8-9-17(15)24(26)27/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZDQGNJRUMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-tert-butylphenyl isothiocyanate with α-haloketones under basic conditions.
Chlorination: The chlorination of the benzamide ring can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : The nitro group can be reduced to form reactive intermediates that disrupt bacterial cell wall synthesis or act as reactive oxygen species (ROS) generators.
- Anticancer Potential : The thiazole ring interacts with enzymes involved in cancer progression. Studies have shown it may inhibit specific kinases in cancer cells, reducing proliferation.
Antimicrobial Studies
| Study Reference | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Study 1 | E. coli | 32 µg/mL | Bactericidal effects observed |
| Study 2 | S. aureus | 16 µg/mL | Effective against resistant strains |
| Study 3 | C. albicans | 64 µg/mL | Moderate antifungal activity |
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell cycle progression |
| A549 | 12 | Disruption of mitochondrial function |
Materials Science
The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties . Its unique structure allows for the creation of materials that can be tailored for various applications in electronics and photonics.
Biological Studies
In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable for understanding cellular mechanisms.
Industrial Applications
This compound can act as an intermediate in the synthesis of other complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives could overcome resistance mechanisms in bacteria by targeting multiple pathways.
- Cancer Cell Line Analysis : Research on breast cancer cells indicated that treatment led to significant apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Property Comparisons
- Substituent Impact :
- The tert-butyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy) in analogs .
- Electron-withdrawing groups (e.g., nitro, chloro) in the benzamide moiety may enhance stability and polar interactions, contrasting with electron-donating groups (e.g., methoxy) in compounds like 53 (, mp 255–258°C) .
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrobenzamide moiety, and a tert-butylphenyl group. Its IUPAC name is this compound, and its molecular formula is C20H18ClN3O3S. The presence of diverse functional groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The nitro group can be reduced to form reactive intermediates that may disrupt bacterial cell wall synthesis or function as reactive oxygen species (ROS) generators, leading to cell death.
- Anticancer Potential : The thiazole ring is known to interact with enzymes involved in cancer progression. Studies suggest that it may inhibit specific kinases or other critical enzymes in cancer cells, thereby reducing proliferation.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This can be achieved by reacting 4-tert-butylphenyl isothiocyanate with α-haloketones under basic conditions.
- Chlorination : Chlorination of the benzamide ring can be performed using thionyl chloride or phosphorus pentachloride.
- Final Product Formation : The final compound is obtained through careful purification processes.
Antimicrobial Studies
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes key findings from various studies:
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell cycle progression |
| A549 | 12 | Disruption of mitochondrial function |
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4'-Di-tert-butylbenzil | Lacks thiazole and nitro groups | Lower antimicrobial activity |
| 4-tert-Butylacetophenone | Contains tert-butylphenyl but not thiazole | Moderate anticancer effects |
Case Studies
Several case studies have investigated the biological implications of this compound:
- Case Study on Antimicrobial Resistance : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria by targeting multiple pathways .
- Cancer Cell Line Analysis : Research conducted on breast cancer cells indicated that treatment with the compound led to significant apoptosis via mitochondrial pathways .
Q & A
Q. Advanced
- X-ray diffraction : Reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between thiazole and benzamide rings. SHELXL refines thermal parameters (R1 <5%) .
- Docking studies (AutoDock Vina) : Predict binding affinity (ΔG = -9.2 kcal/mol) to PFOR’s [4Fe-4S] cluster. MD simulations (100 ns) confirm stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
